4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(4-methoxybenzyl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(4-methoxybenzyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and a methoxybenzyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(4-methoxybenzyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring and the methoxybenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(4-methoxybenzyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(4-methoxybenzyl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(4-methoxybenzyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
- N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
Uniqueness
Compared to similar compounds, 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(4-methoxybenzyl)-2,5-dihydro-1H-pyrrol-3-ol stands out due to its unique combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H19N3O2S/c1-10-11(2)23-17(19-10)15-14(21)9-20(16(15)18)8-12-4-6-13(22-3)7-5-12/h4-7,18,21H,8-9H2,1-3H3 |
InChI Key |
MELQRYHLPUKDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CC3=CC=C(C=C3)OC)O)C |
Origin of Product |
United States |
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